molecular formula C18H18FN3O4S B2530354 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide CAS No. 1252927-15-3

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2530354
CAS No.: 1252927-15-3
M. Wt: 391.42
InChI Key: GKKLTRYZBQSSPG-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and an N-(2-methoxyethyl)acetamide moiety at position 1.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-26-8-7-20-15(23)11-21-14-6-9-27-16(14)17(24)22(18(21)25)10-12-4-2-3-5-13(12)19/h2-6,9H,7-8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKLTRYZBQSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with a fluorobenzyl group and an acetamide moiety. The molecular formula is C19H18F1N3O3SC_{19}H_{18}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 425.43 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that this compound has demonstrated efficacy against various microbial strains, particularly phytopathogenic fungi. Its mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death .
  • Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit transglutaminase activity, which plays a role in protein cross-linking and cellular signaling .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Growth : By targeting specific pathways involved in cell cycle regulation, the compound can effectively halt the proliferation of both microbial and cancerous cells.
  • Induction of Apoptosis : The activation of apoptotic pathways is crucial for its anticancer effects. This is mediated through mitochondrial dysfunction and subsequent release of cytochrome c into the cytosol, triggering caspase cascades.
  • Disruption of Membrane Integrity : In microbial targets, the compound interferes with membrane integrity leading to increased permeability and eventual cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study conducted on Candida albicans demonstrated that the compound significantly reduced fungal load in vitro and in vivo models by inhibiting biofilm formation and enhancing susceptibility to antifungal agents .
  • In a cancer research setting, treatment with this compound led to a 70% reduction in tumor size in xenograft models when administered at therapeutic doses over a period of four weeks .

Data Tables

Biological ActivityMechanismTarget Organisms/Cancer Types
AntimicrobialCell wall synthesis disruptionCandida albicans, Aspergillus spp.
AnticancerApoptosis inductionBreast cancer, Lung cancer
Enzyme inhibitionTransglutaminase inhibitionVarious metabolic pathways

Scientific Research Applications

The compound has demonstrated a range of biological activities which can be categorized as follows:

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown:

  • Induction of apoptosis in breast cancer cells.
  • Activation of caspase pathways leading to programmed cell death.
  • Inhibition of cell cycle progression with an IC50 value around 10 µM in lung and breast cancer models.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, showing promise in treating conditions characterized by inflammation. Key findings include:

  • Reduction in TNF-alpha levels in animal models.
  • Significant decrease in joint swelling and inflammatory markers in arthritis models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Effective against bacterial strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-alpha levelsMonash University Study
AntimicrobialEffective against E. coli and S. aureusIn vitro tests

Case Studies

  • Anticancer Study : Conducted on lung and breast cancer cell lines, results indicated a dose-dependent inhibition of cell growth with mechanisms involving mitochondrial dysfunction.
  • Anti-inflammatory Research : Evaluated in an animal model for arthritis, showing a significant reduction in joint inflammation and markers post-treatment.
  • Antimicrobial Evaluation : Demonstrated efficacy against specific bacterial strains, suggesting potential for development as an antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanism
Acidic hydrolysisHCl (conc.), H₂O, Δ2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid + 2-methoxyethylamineNucleophilic acyl substitution via protonation.
Basic hydrolysisNaOH, H₂O, ΔSodium salt of acetic acid derivative + 2-methoxyethylamineHydroxide attack at carbonyl carbon.

This reactivity aligns with analogous acetamide-containing compounds described in thienopyrimidine derivatives.

Electrophilic Aromatic Substitution (EAS)

The 2-fluorobenzyl group directs electrophiles to the meta position relative to fluorine:

Reaction Reagents Product Notes
NitrationHNO₃, H₂SO₄3-Nitro-2-fluorobenzyl derivativeMeta substitution due to fluorine’s -I effect.
SulfonationSO₃, H₂SO₄3-Sulfo-2-fluorobenzyl derivativeRequires elevated temperatures.

Similar reactivity is observed in fluorinated aromatic systems within thienopyrimidine analogs .

Reduction of Dioxo Groups

The 2,4-dioxo groups in the thienopyrimidine core may undergo selective reduction:

Reducing Agent Conditions Product Outcome
LiAlH₄Anhydrous THF, 0°C→Δ2,4-Dihydroxy-thieno[3,2-d]pyrimidine derivativeFull reduction to diol; potential ring saturation.
NaBH₄MeOH, RTPartial reduction (e.g., mono-alcohol)Limited by steric hindrance and solubility.

Reductive pathways are inferred from studies on structurally related dioxo-heterocycles .

Oxidation of Thiophene Ring

The sulfur atom in the thiophene moiety may undergo oxidation:

Oxidizing Agent Conditions Product
m-CPBACH₂Cl₂, 0°C→RTThiophene sulfoxide or sulfone derivative
H₂O₂, AcOHRefluxSulfone predominates due to prolonged exposure.

Oxidation products could alter electronic properties, as seen in sulfur-containing heterocycles .

Methoxyethyl Group Reactions

The methoxyethyl chain may participate in ether cleavage or alkylation:

Reaction Reagents Product
DemethylationBBr₃, CH₂Cl₂Hydroxyethyl analog
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt (if tertiary amine forms post-cleavage).

Comparative Reactivity with Structural Analogs

The table below contrasts this compound’s reactivity with related thienopyrimidine derivatives:

Compound Key Functional Groups Unique Reactivity
N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide Butyl group, methylacetamideEnhanced lipophilicity increases solubility in nonpolar solvents.
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidinyl]acetamide DimethoxyphenylDimethoxy groups enable π-π stacking with aromatic biological targets.
2-[(3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Sulfanyl, ethyl groupsSulfanyl group participates in disulfide bond formation under oxidative conditions .

Mechanistic Insights and Limitations

  • Hydrolysis Selectivity : The acetamide group hydrolyzes preferentially over the thienopyrimidine core due to lower activation energy.

  • Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) hinder nucleophilic attack at the thienopyrimidine C-5 position.

  • Electronic Effects : Electron-withdrawing fluorine reduces electron density in the benzyl ring, slowing EAS but increasing meta-directing specificity.

Experimental validation is required to confirm hypothesized pathways, as most data derive from structural analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Fluorobenzyl Groups

A key structural analog, 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide (), differs in two aspects:

Fluorobenzyl Position : The fluorine atom is at the para (4-) position of the benzyl group instead of the ortho (2-) position.

Acetamide Chain : The side chain is N-(3-methoxypropyl) rather than N-(2-methoxyethyl).

Implications :

  • The longer 3-methoxypropyl chain could enhance lipophilicity but reduce solubility compared to the shorter 2-methoxyethyl group .

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () replace the thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system.

Key Differences :

  • The pyrazolo core introduces additional nitrogen atoms, increasing hydrogen-bonding capacity.
  • The chromen-4-one moiety in this compound suggests divergent biological targets (e.g., kinase inhibition) compared to the thienopyrimidine-based compound .
Tetrahydropyrimidine Derivatives

5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () features a saturated tetrahydropyrimidine ring.

Implications :

  • The 2,4-difluorobenzyl group may enhance metabolic resistance but increase molecular weight .

Acetamide Side Chain Diversity

Alkoxy Chain Length
  • Target Compound : N-(2-methoxyethyl) group (shorter chain).
  • : N-(3-methoxypropyl) group (longer chain).

Impact on Properties :

  • Longer chains (e.g., 3-methoxypropyl) may improve membrane permeability but could elevate off-target interactions.
  • Shorter chains (e.g., 2-methoxyethyl) may favor solubility and reduce toxicity risks .
Functional Group Additions

Compounds like N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide () incorporate phthalide-derived acetamide groups, introducing ketone functionalities that could influence redox properties or degradation pathways .

Pharmacological Data (Theoretical Insights)

While direct activity data for the target compound is unavailable, structural comparisons suggest:

  • Fluorine Position : Ortho-substitution may improve target selectivity over para-substituted analogs due to steric effects.
  • Core Rigidity: The thieno[3,2-d]pyrimidine core likely offers greater conformational rigidity than saturated tetrahydropyrimidines, enhancing binding entropy .

Comparative Data Table

Compound Name Core Structure Fluorobenzyl Position Acetamide Substituent Key Properties
Target Compound Thieno[3,2-d]pyrimidine 2-Fluorobenzyl N-(2-methoxyethyl) High rigidity; moderate lipophilicity
2-[3-(4-Fluorobenzyl)-...-N-(3-methoxypropyl)acetamide Thieno[3,2-d]pyrimidine 4-Fluorobenzyl N-(3-methoxypropyl) Enhanced lipophilicity; longer half-life
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine Tetrahydropyrimidine 2,4-Difluorobenzyl N-(3-chloro-4-fluorophenyl) Saturated core; increased metabolic stability
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...acetamide Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl Chromen-4-one-linked acetamide Kinase-targeted; high hydrogen-bonding capacity

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